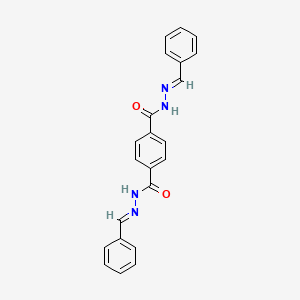

N'1,N'4-dibenzylideneterephthalohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

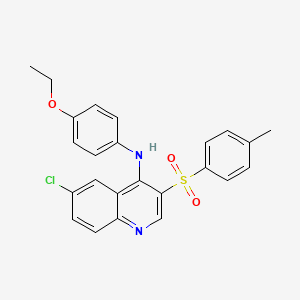

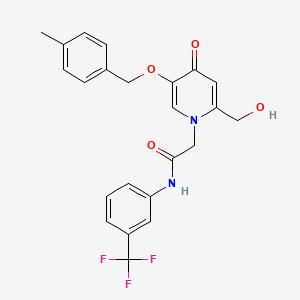

Molecular Structure Analysis

The molecular structure of N’1,N’4-dibenzylideneterephthalohydrazide consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

N’1,N’4-dibenzylideneterephthalohydrazide has a density of 1.2±0.1 g/cm3. Its molar refractivity is 110.2±0.5 cm3. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds. Its polar surface area is 83 Å2, and its molar volume is 314.5±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

1. Fluorescent Chemosensor for Metal Ions

Sharma et al. (2019) developed a hydrazone-based chemosensor that selectively detects Al(III) ions with high sensitivity. This sensor also detects explosive picric acid and can be used to create molecular logic gates (Sharma et al., 2019).

2. Potential Cancer Therapy Agents

Menear et al. (2008) discussed compounds including phthalazin-1-ones as inhibitors of poly(ADP-ribose) polymerase, which is an emerging target for cancer therapy. These compounds showed promising results in preclinical cancer models (Menear et al., 2008).

3. Catalysis and Oxidation Studies

Sutradhar et al. (2018) synthesized copper (II) complexes using bis(2-hydroxybenzylidene)isophthalohydrazide for the oxidation of alkanes and alcohols under mild conditions. They found significant catalytic activity, highlighting potential industrial applications (Sutradhar et al., 2018).

4. Biological Activity Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds with antibacterial, antifungal, and antioxidant properties. These compounds also showed promising interactions with DNA and significant cytotoxic activity (Sirajuddin et al., 2013).

5. Anticonvulsant Activity

Clark et al. (1984) explored a series of 4-aminobenzamides, including some with a similar structure to N'1,N'4-dibenzylideneterephthalohydrazide, for their anticonvulsant effects. They found that certain compounds were potent against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

6. Enzyme Inhibition Studies

Sarı et al. (2018) synthesized novel N-heterocyclic carbene precursors and tested them for inhibition of acetylcholinesterase and carbonic anhydrase enzymes. These compounds demonstrated efficient inhibition profiles, highlighting their potential in therapeutic applications (Sarı et al., 2018).

7. Electrocatalytic Reduction of Oxygen

Alt et al. (1973) investigated metal chelates, including N'1,N'4-dibenzylideneterephthalohydrazide derivatives, for their catalytic activity in the electroreduction of oxygen. They found significant activity in N4 complexes, such as phthalocyanines (Alt et al., 1973).

Eigenschaften

IUPAC Name |

1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPXQGYQZHJKF-DFEHQXHXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'1,N'4-dibenzylideneterephthalohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2873301.png)